molecular formula C22H34N2O3 B11441528 N-(2-ethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide

N-(2-ethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide

Cat. No.: B11441528
M. Wt: 374.5 g/mol
InChI Key: SPYOYRJOTQDRTB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide: is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethoxyphenyl group, a methylcyclohexylcarbonyl group, and a leucinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the preparation of the 2-ethoxyphenyl intermediate through the reaction of 2-ethoxyphenol with an appropriate halogenating agent.

    Coupling with Leucinamide: The intermediate is then coupled with leucinamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Introduction of the Methylcyclohexylcarbonyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(2-methoxyphenyl)acetamide: Used in the synthesis of various pharmaceuticals.

    N-(4-methoxyphenyl)carbamate: Studied for its potential biological activity.

Uniqueness

N-(2-ethoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide is unique due to the presence of both the ethoxyphenyl and methylcyclohexylcarbonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H34N2O3

Molecular Weight

374.5 g/mol

IUPAC Name

N-[1-(2-ethoxyanilino)-4-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C22H34N2O3/c1-5-27-20-9-7-6-8-18(20)23-22(26)19(14-15(2)3)24-21(25)17-12-10-16(4)11-13-17/h6-9,15-17,19H,5,10-14H2,1-4H3,(H,23,26)(H,24,25)

InChI Key

SPYOYRJOTQDRTB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(CC(C)C)NC(=O)C2CCC(CC2)C

Origin of Product

United States

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